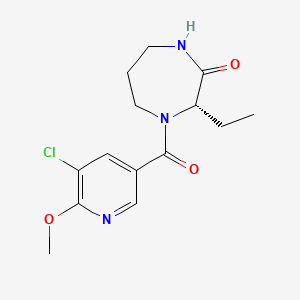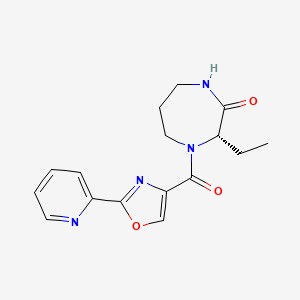![molecular formula C16H21FN2O3 B7349492 (2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B7349492.png)
(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide, also known as FX-125L, is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53. This compound has shown potential as a therapeutic agent for the treatment of cancer.
Mécanisme D'action
The mechanism of action of (2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide involves the disruption of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting this interaction, this compound stabilizes p53 and promotes its transcriptional activity. This leads to the induction of apoptosis in cancer cells that have wild-type p53.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide in lab experiments is its selectivity for cancer cells that have wild-type p53. This allows for the study of p53-dependent apoptosis in a more targeted manner. However, one limitation of using this compound is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for in vivo studies.
Orientations Futures
There are several future directions for research on (2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the study of this compound in combination with other chemotherapeutic agents to determine its potential as a combination therapy. Finally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of (2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide involves a multi-step process that begins with the preparation of the oxetane intermediate. This intermediate is then reacted with the appropriate amine to form the morpholine ring. The final step involves the introduction of the carboxamide group. The overall yield of this synthesis is approximately 10%.
Applications De Recherche Scientifique
(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to induce apoptosis (cell death) in cancer cells that have wild-type p53, while having little effect on cells that lack functional p53. This selectivity is due to the ability of this compound to disrupt the interaction between MDM2 and p53, which normally leads to the degradation of p53.
Propriétés
IUPAC Name |
(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-11-7-19(2)8-14(22-11)15(20)18-16(9-21-10-16)12-5-3-4-6-13(12)17/h3-6,11,14H,7-10H2,1-2H3,(H,18,20)/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBZPSVFCDACK-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)NC2(COC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)NC2(COC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349413.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)

![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)


![(3S)-4-[3-(3-ethoxyphenyl)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349498.png)
![(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7349505.png)
![(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide](/img/structure/B7349512.png)
![(2R,3R)-2-(1-ethylimidazol-2-yl)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349520.png)
![(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7349534.png)